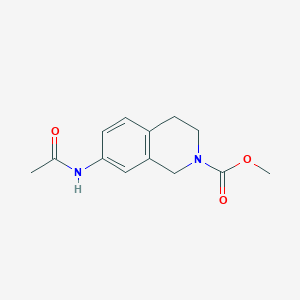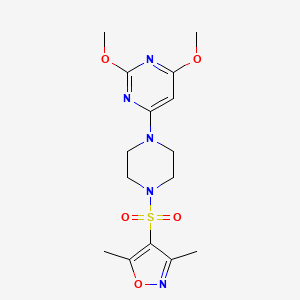
3-Chloro-6-(2-methylbenzyl)pyridazine
Descripción general
Descripción
3-Chloro-6-(2-methylbenzyl)pyridazine is an organic compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol. This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in various fields, including medicinal chemistry and agrochemicals .
Métodos De Preparación
The synthesis of 3-Chloro-6-(2-methylbenzyl)pyridazine typically involves the reaction of 3-chloropyridazine with 2-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction yields this compound as the primary product.
Análisis De Reacciones Químicas
3-Chloro-6-(2-methylbenzyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazinone derivatives or reduction to form dihydropyridazine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with various pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-(2-methylbenzyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit enzymes like phosphodiesterase, which plays a role in various physiological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .
Comparación Con Compuestos Similares
3-Chloro-6-(2-methylbenzyl)pyridazine can be compared with other pyridazine derivatives, such as:
3-Chloro-6-(methylsulfonyl)pyridazine: This compound has a similar structure but contains a methylsulfonyl group instead of a 2-methylbenzyl group.
3-Chloro-6-(4-methylbenzyl)pyridazine: This compound has a 4-methylbenzyl group instead of a 2-methylbenzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
3-chloro-6-[(2-methylphenyl)methyl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-4-2-3-5-10(9)8-11-6-7-12(13)15-14-11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHDOCNDNWKHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride](/img/structure/B2873604.png)

![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)

![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
![ethyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2873614.png)
![ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)


![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)


